

Crystal Structure of 2-Methyl-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-Methyl-4-nitroaniline** (2M4NA), a molecule of significant interest in materials science and pharmaceutical research. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used for its structural determination, presenting a valuable resource for researchers in drug design and materials engineering.

Introduction

2-Methyl-4-nitroaniline (also known as 4-nitro-o-toluidine) is an organic compound with the chemical formula $C_7H_8N_2O_2$.^[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, an amino group, and a nitro group, gives rise to interesting solid-state properties. The specific arrangement of these functional groups influences the intermolecular interactions and the overall crystal packing, which in turn dictates the material's physical and chemical characteristics. Understanding the precise three-dimensional structure is crucial for applications ranging from the development of nonlinear optical (NLO) materials to the design of novel pharmaceutical compounds.

Physicochemical Properties

2-Methyl-4-nitroaniline typically appears as yellow needles or a mustard yellow powder.^[1] It has a melting point in the range of 130-132 °C.^{[2][3]}

Table 1: Physicochemical Properties of **2-Methyl-4-nitroaniline**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	[1]
Appearance	Yellow needles or mustard yellow powder	[1]
Melting Point	130-132 °C	[2] [3]
CAS Number	99-52-5	[2]

Crystallographic Data

The crystal structure of **2-Methyl-4-nitroaniline** was first determined by G. Zanotti, A. Del Pra, F. H. Cano, and S. Garcia-Blanco and published in *Acta Crystallographica Section B* in 1978. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 162581.

The compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters are summarized in the table below.

Table 2: Crystal Data and Structure Refinement for **2-Methyl-4-nitroaniline**

Parameter	Value
CCDC Number	162581
Empirical formula	C ₇ H ₈ N ₂ O ₂
Formula weight	152.15
Crystal system	Monoclinic
Space group	P2 ₁ /n
a (Å)	7.963(2)
b (Å)	15.346(3)
c (Å)	6.208(1)
α (°)	90
β (°)	96.03(2)
γ (°)	90
Volume (Å ³)	754.4(3)
Z	4

Data sourced from the primary crystallographic study by Zanotti et al. (1978).

Molecular Structure and Geometry

The molecular structure of **2-Methyl-4-nitroaniline** is characterized by a nearly planar benzene ring. The amino and nitro groups are key determinants of the electronic properties and intermolecular interactions. The precise bond lengths and angles within the molecule are critical for understanding its chemical behavior and for computational modeling studies.

(Note: Detailed bond lengths and angles are typically found within the Crystallographic Information File (CIF) associated with CCDC 162581 and in the full publication by Zanotti et al. (1978).)

Experimental Protocols

Synthesis and Crystallization

Single crystals of **2-Methyl-4-nitroaniline** suitable for X-ray diffraction can be obtained through recrystallization from a suitable solvent. A common method involves dissolving the commercially available compound in a solvent such as ethanol or ethyl acetate and allowing for slow evaporation at room temperature.^[4] This process promotes the formation of well-ordered, single crystals.

X-ray Diffraction Data Collection and Structure Solution

The determination of the crystal structure of 2-Methyl-4-nitroaniline hydrate serves as a representative example of the general methodology.^[5] A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.^[5] Data collection is performed on a diffractometer using a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[5] To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100 K) during data collection.^[5]

A series of diffraction images are collected as the crystal is rotated.^[5] These images are then processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.^[5] The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.^[5]

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of **2-Methyl-4-nitroaniline**.

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